
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This molecule has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins. Specifically, it has been shown to bind to the active site of matrix metalloproteinases and cyclooxygenase-2, preventing their activity. This results in a decrease in cancer metastasis, tissue remodeling, inflammation, and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been extensively studied. In addition to its inhibitory effects on matrix metalloproteinases and cyclooxygenase-2, it has been shown to have antioxidant properties and to induce apoptosis in cancer cells. Additionally, it has been shown to decrease the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to investigate the specific roles of these molecules in various biological processes. However, one limitation of using this molecule is its potential toxicity and side effects. Careful dose-response studies must be conducted to ensure that the concentration used in experiments does not cause harm to cells or animals.
将来の方向性
There are many potential future directions for research on 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Additionally, further investigation into its antioxidant and anti-inflammatory properties may lead to its use in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, the development of more potent and selective inhibitors of matrix metalloproteinases and cyclooxygenase-2 may lead to the development of new drugs for the treatment of cancer and inflammation.
合成法
The synthesis of 2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves the reaction of 2-chlorobenzoic acid with thioamide and potassium carbonate in the presence of a catalyst. The resulting compound can be purified through recrystallization or chromatography. This method has been widely used in the literature and has been shown to yield high purity and yield.
科学的研究の応用
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This molecule has been shown to have potential applications in the fields of cancer research, inflammation, and infectious diseases. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis and tissue remodeling. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
特性
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIVPNQLIHQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5027288.png)
![N-allyl-N-2-propyn-1-yl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5027296.png)
![2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5027304.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027315.png)
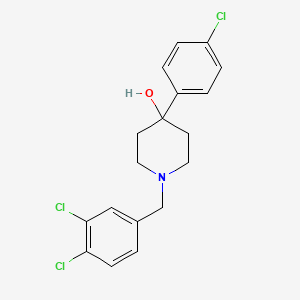
![methyl 4-{4-[(4-cyclohexyl-3-oxo-1-piperazinyl)methyl]-5-methyl-1,3-oxazol-2-yl}benzoate](/img/structure/B5027327.png)
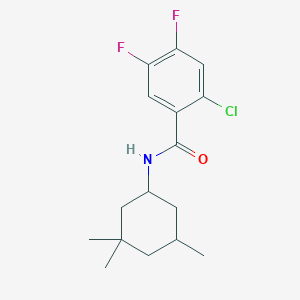
![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)
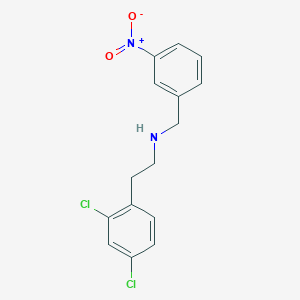
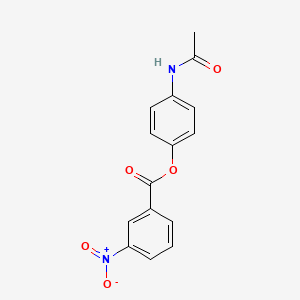
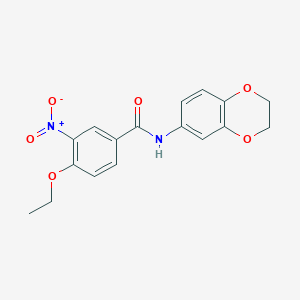
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5027374.png)